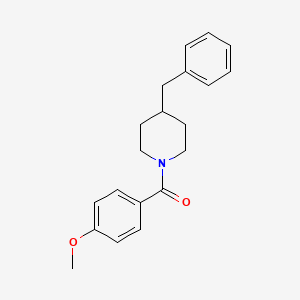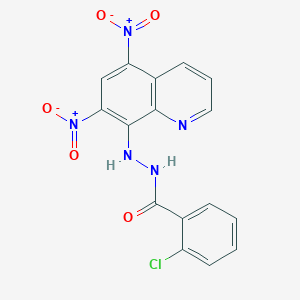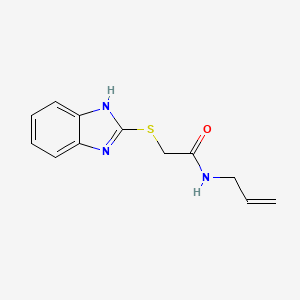![molecular formula C21H19Cl2N3OS B10890864 (2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B10890864.png)
(2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of 2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 2,3-dichloroaniline with 4-piperidinobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the thiazole ring .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole derivatives such as:
- 2-[(2,4-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-[(2,5-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
These compounds share similar structures but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in 2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C21H19Cl2N3OS |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(5E)-2-(2,3-dichlorophenyl)imino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19Cl2N3OS/c22-16-5-4-6-17(19(16)23)24-21-25-20(27)18(28-21)13-14-7-9-15(10-8-14)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12H2,(H,24,25,27)/b18-13+ |
InChI-Schlüssel |
LGCPWEPBLZUWIX-QGOAFFKASA-N |
Isomerische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetyl-3-hydroxy-5-(3-hydroxy-phenyl)-1-[2-(1H-indol-3-yl)-ethyl]-1,5-dihydro-pyrrol-2-one](/img/structure/B10890781.png)

![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10890792.png)

![N-(4-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10890814.png)

methanone](/img/structure/B10890824.png)
![3-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10890826.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10890832.png)
methanone](/img/structure/B10890837.png)

![1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10890847.png)

